molecular formula C12H10BrNO3 B15336900 Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B15336900
M. Wt: 296.12 g/mol
InChI Key: RQVNFGBVMVTCMW-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate is an organic compound with the molecular formula C12H10BrNO3. This compound is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromophenyl group and a methyloxazole moiety makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-(4-substituted phenyl)-5-methyloxazole-4-carboxylates.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of 2-(4-bromophenyl)-5-methyloxazole-4-methanol.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate
  • Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate
  • Methyl 2-(4-methylphenyl)-5-methyloxazole-4-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct interactions with biological targets and different pharmacokinetic properties.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

RQVNFGBVMVTCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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